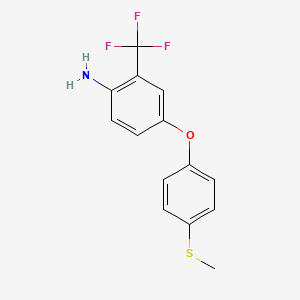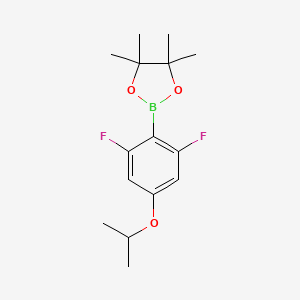
2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “(2,6-Difluoro-4-isopropoxyphenyl)boronic acid” with a CAS number of 2096337-66-3 . It is a chemical compound with the linear formula C9H11BF2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, an isopropoxy group, and a boronic acid group . The molecular weight is 215.99 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere . The exact boiling point is not specified .Applications De Recherche Scientifique
Synthesis and Application in Material Science
- Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in synthesizing a series of novel stilbene derivatives. These compounds show potential as intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound has been used in structural studies, particularly in crystallography, to understand its molecular configuration and properties (Seeger & Heller, 1985).
Polymer Synthesis
- Polymer Synthesis : It's involved in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process is crucial for producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Synthesis of Other Chemical Compounds
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound has been used to create derivatives with potential inhibitory activity against serine proteases (Spencer et al., 2002).
Development of Organic Electronic Materials
- Development of Deeply Colored Polymers : The compound plays a role in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are deeply colored and show potential for use in organic electronic materials (Welterlich et al., 2012).
Electrophilic Substitution Reactions
- Involvement in Electrochemical Properties and Reactions : The compound has been analyzed for its electrochemical properties, especially in electrophilic substitution reactions involving sulfur-containing organoboron compounds (Tanigawa et al., 2016).
Synthesis of Boronic Ester
- Synthesis of Aryl Boronic Ester : It's used in the synthesis of aryl boronic esters through equilibration of mixtures of boronic and borinic acid derivatives (Hawkins et al., 2008).
Medicinal Chemistry and Drug Development
- Development of Lipogenic Inhibitors : The compound has been incorporated into the synthesis of stilbenes as potential lipogenic inhibitors, showing promise in lipid-lowering drug development (Das et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJDBPMFZGREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

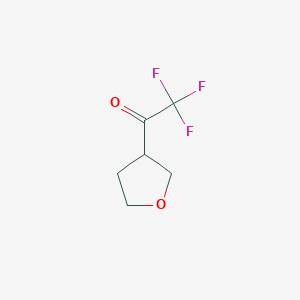
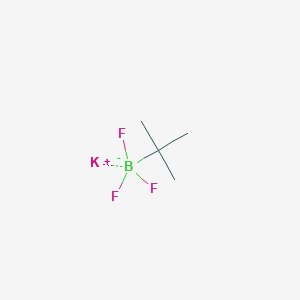
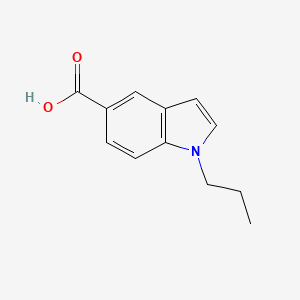
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)
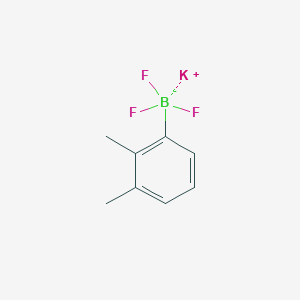
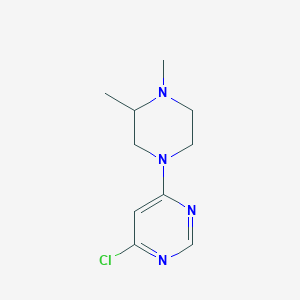
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
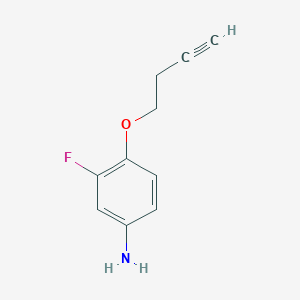
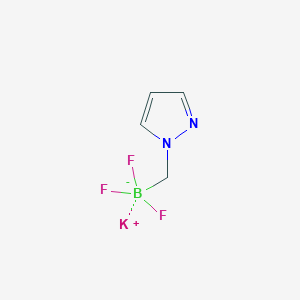
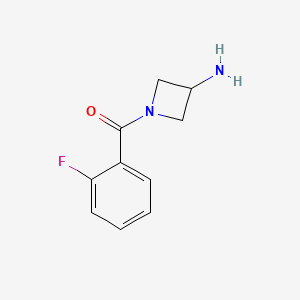
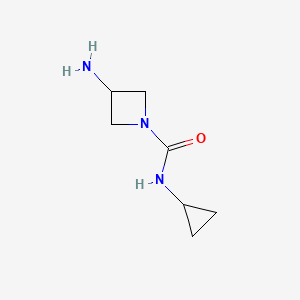
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
